molecular formula C21H18ClF2N3O2 B2680482 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775467-05-4

1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2680482
CAS No.: 1775467-05-4
M. Wt: 417.84
InChI Key: MIOBBJOZLQUNOR-UHFFFAOYSA-N
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Description

Historical Development of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, though its biological relevance remained unexplored for nearly a century. The pivotal shift occurred in the 1940s when researchers began investigating its pharmacological properties, culminating in the 1960s approval of oxolamine—a 1,2,4-oxadiazole-based antitussive agent. This milestone marked the scaffold’s transition from a chemical curiosity to a validated pharmacophore. Over the past two decades, accelerated by advances in synthetic methodologies and computational drug design, the 1,2,4-oxadiazole core has been incorporated into compounds targeting over 15 distinct biological pathways, including kinase inhibition, antimicrobial activity, and epigenetic modulation.

Bioisosteric Properties of 1,2,4-Oxadiazoles in Drug Design

The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its electronic mimicry and enhanced metabolic stability. Key attributes include:

  • Hydrogen-bonding capacity : The N–O–N triad creates a dipole moment (4.5–5.0 D) comparable to peptide bonds, enabling interactions with serine proteases and kinase ATP-binding pockets.
  • Hydrolytic stability : Unlike esters, the oxadiazole ring resists enzymatic cleavage by esterases and peptidases, as demonstrated in the development of MRSA-targeting antibiotics where serum half-lives exceeded 8 hours.
  • Conformational rigidity : The planar structure enforces specific spatial arrangements of substituents, critical for optimizing binding entropy in allosteric modulators.

These properties are exemplified in the target compound’s design, where the 1,2,4-oxadiazole linker between the piperidine and fluorophenyl groups likely enhances target engagement while mitigating premature metabolism.

Significance of Fluorinated Derivatives

Fluorination plays a dual role in the target compound’s architecture:

  • Electronic modulation : The 4-fluorophenyl substituent’s strong electron-withdrawing effect (-I, σ~m~ = 0.34) increases the oxadiazole ring’s electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins.
  • Pharmacokinetic optimization : Fluorine’s small atomic radius (0.64 Å) and high electronegativity (4.0) improve membrane permeability (LogP reduction ≈ 0.5–1.0 units per fluorine) while resisting oxidative metabolism, as observed in fluorinated HDAC inhibitors showing 3-fold increased half-lives versus non-fluorinated analogs.

Comparative analysis of fluorinated vs. non-fluorinated 1,2,4-oxadiazoles reveals systematic improvements:

Property Fluorinated Derivatives Non-Fluorinated Derivatives
Plasma Protein Binding 92–95% 85–88%
Metabolic Clearance 12 mL/min/kg 28 mL/min/kg
IC~50~ (Enzyme Targets) 18–35 nM 45–120 nM

Data synthesized from

Positioning of the Target Compound in Current Research Landscape

The compound 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine integrates three modern drug design strategies:

  • Dual fluorination : The 2-chloro-5-fluorobenzoyl and 4-fluorophenyl groups synergistically modulate electronic properties while maintaining lipophilic efficiency (LipE = 5.2, calculated).
  • Hybrid pharmacophore : The piperidine-oxadiazole-benzoyl architecture mirrors successful kinase inhibitors (e.g., crizotinib analogs) and antimicrobial agents (e.g., ND-421).
  • Three-dimensional diversity : The 5-methyl position on the oxadiazole allows for stereochemical modifications critical to optimizing target selectivity, as demonstrated in RET kinase inhibitors achieving >100-fold selectivity over related kinases.

Current research trends suggest such compounds are being explored for:

  • Antiviral applications : Structural analogs show sub-micromolar activity against Zika virus (EC~50~ = 0.8 μM).
  • Oncology targets : Similar scaffolds inhibit carbonic anhydrase IX at picomolar concentrations.
  • Antimicrobial resistance : Quaternary ammonium derivatives exhibit potent activity against MDR Enterococcus faecium (MIC = 2 μg/mL).

This positioning underscores the compound’s versatility as a multipurpose scaffold adaptable to diverse therapeutic areas through strategic substitution pattern modifications.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c22-18-6-5-16(24)12-17(18)21(28)27-9-7-13(8-10-27)11-19-25-20(26-29-19)14-1-3-15(23)4-2-14/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOBBJOZLQUNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , commonly referred to as CFBP , is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18ClF2N3O2
  • CAS Number : 1775467-05-4
  • Molar Mass : 417.84 g/mol

Structural Characteristics

CFBP features a piperidine core, which is a common scaffold in drug design, and includes a 1,2,4-oxadiazole moiety known for its diverse biological properties. The presence of halogen substituents (chlorine and fluorine) enhances the compound's pharmacological profile by potentially increasing lipophilicity and bioactivity.

Antitumor Effects

Recent studies have highlighted the antitumor potential of CFBP. For example, a structure-activity relationship (SAR) study indicated that compounds with the oxadiazole ring exhibited significant inhibition of cancer cell proliferation. Specifically, CFBP demonstrated potent activity against various cancer cell lines with IC50 values in the nanomolar range .

Table 1: Antitumor Activity of CFBP

Cell LineIC50 (nM)Mechanism of Action
L1210 (mouse leukemia)<10Inhibition of DNA synthesis
FaDu (hypopharyngeal)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase

CFBP's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. The compound appears to interfere with nucleotide metabolism, leading to reduced DNA synthesis. This was evidenced by studies showing that growth inhibition could be reversed by thymidine supplementation, suggesting that CFBP acts as a prodrug releasing active metabolites within cells .

Antimicrobial Activity

In addition to its anticancer properties, CFBP has shown antimicrobial activity against various pathogens. A study evaluating similar oxadiazole derivatives found significant antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
CFBPE. coli32 µg/mL
CFBPS. aureus16 µg/mL

Case Study 1: In Vivo Efficacy

In vivo studies demonstrated that administration of CFBP in murine models resulted in significant tumor regression compared to control groups. Tumor volume reduction was observed after two weeks of treatment, supporting the compound's potential as an effective therapeutic agent .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications on the piperidine ring and oxadiazole moiety significantly impacted biological activity. For instance, substituents on the phenyl ring were found to enhance potency against specific cancer types while maintaining low toxicity profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those similar to 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, exhibit significant anticancer properties. For instance, compounds with oxadiazole moieties have shown potential as RET kinase inhibitors, which are crucial in cancer cell proliferation pathways. The structure-activity relationship studies have demonstrated that modifications in the piperidine ring can enhance the inhibitory effects on cancer cell lines .

Neuropharmacological Effects

Piperidine derivatives have been evaluated for their effects on neurotransmitter systems. Some studies suggest that compounds with similar structures may act as allosteric modulators for serotonin and dopamine transporters, potentially leading to new treatments for mood disorders and neurodegenerative diseases .

Antimicrobial Properties

Compounds related to this structure have been synthesized and tested for antimicrobial activity against various pathogens. The introduction of functional groups such as oxadiazoles has been linked to enhanced efficacy against bacterial strains like Xanthomonas axonopodis and fungal pathogens such as Fusarium solani . These findings highlight the compound's potential in agricultural applications as well.

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition capabilities of piperidine derivatives. For example, certain synthesized compounds have demonstrated effectiveness as α-glucosidase inhibitors, which are important in managing diabetes by delaying carbohydrate absorption . This application underscores the versatility of piperidine-based compounds in therapeutic contexts.

Development of Functional Materials

The unique chemical properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices could lead to materials with tailored electronic and optical properties, useful in sensors and organic light-emitting diodes (OLEDs) .

Study 1: RET Kinase Inhibition

A series of compounds derived from piperidine were synthesized and evaluated for their RET kinase inhibitory activity. Among these, one compound showed significant inhibition in both molecular assays and cellular models, suggesting a promising avenue for cancer treatment .

Study 2: Antimicrobial Efficacy

In a comparative study involving several piperidine derivatives, the compound exhibited superior antimicrobial activity against Ralstonia solanacearum, indicating its potential use as a biopesticide in agriculture .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Benzoyl Group

The 2-chloro-5-fluorobenzoyl group enables selective substitution under catalytic conditions. For example:

  • Chlorine displacement occurs with amines (e.g., piperidine) in ethanol at elevated temperatures (50–80°C), yielding derivatives with modified aryl substituents .

  • Fluorine substitution is less common due to its strong C–F bond but has been reported with Grignard reagents under palladium catalysis .

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
Chlorine displacementPiperidine, EtOH, 80°C2-(Piperidin-1-yl)-5-fluorobenzoyl derivative63%
Fluorine substitutionPd(OAc)₂, RMgX, THFAryl-substituted benzoyl analog45%

Piperidine Ring Functionalization

The piperidine nitrogen participates in acylation and alkylation reactions:

  • Acylation with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) and triethylamine (TEA) forms tertiary amides .

  • Reductive amination with aldehydes/ketones and NaBH₃CN produces N-alkylated piperidines .

Example Reaction:

  • Reaction with 2-fluorobenzoyl chloride yields bis-acylated derivatives, enhancing lipophilicity for pharmacological applications .

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
Acylation2-Fluorobenzoyl chloride, TEA, DCMN-(2-Fluorobenzoyl)piperidine78%
Reductive aminationBenzaldehyde, NaBH₃CNN-Benzylpiperidine65%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions :

  • Nitration at the 4-fluorophenyl group (HNO₃/H₂SO₄) introduces nitro substituents, enabling further reductions to amines .

  • Ring-opening hydrolysis under acidic conditions (HCl, H₂O) generates amidoxime intermediates.

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C4-Fluoro-3-nitrophenyl-oxadiazole52%
Hydrolysis6M HCl, refluxAmidoxime derivative89%

Methylene Linker Oxidation

The methylene (–CH₂–) group between piperidine and oxadiazole is susceptible to oxidation :

  • KMnO₄ in acetone converts it to a ketone, enhancing hydrogen-bonding capacity.

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, acetone, 25°CPiperidin-4-one-oxadiazole68%

Biological Activity Modulation via Structural Modifications

Structural analogs from patents demonstrate that oxadiazole-to-triazole substitution (via Huisgen cycloaddition) or fluorophenyl group replacement alters Aurora kinase inhibition profiles . For instance:

  • Replacement of 4-fluorophenyl with pyridyl groups improves solubility and IC₅₀ values .

Stability Under Physiological Conditions

The compound shows pH-dependent hydrolysis:

  • Acidic conditions (pH < 3): Oxadiazole ring hydrolyzes to amidoxime.

  • Neutral/basic conditions (pH 7–9): Stable for >24 hours, suitable for oral administration .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends : Halogenated aromatic systems (e.g., -Cl, -F) in Compounds A–D correlate with improved target affinity and metabolic resistance. The oxadiazole ring in the target compound and Compound A may offer superior π-stacking compared to pyrazole or triazole analogs .
  • Synthetic Considerations : Oxadiazole formation via amidoxime cyclization is a critical step. Electron-withdrawing substituents (e.g., -F) may accelerate this reaction compared to electron-donating groups (e.g., -OCH₃) .
  • Pharmacokinetics : The target compound’s 4-fluorophenyl group likely balances lipophilicity and solubility better than Compound A’s -OCH₃, which may suffer from faster Phase II metabolism (e.g., demethylation) .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for this compound?

  • Methodological Answer : A multi-step synthesis should prioritize regioselective coupling of the fluorophenyl-oxadiazole moiety to the piperidine core. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 4-fluorophenyl group to the oxadiazole ring. Protect the piperidine nitrogen during benzoylation to avoid side reactions. Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Confirm intermediates with 1H NMR^1 \text{H NMR} and LC-MS .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., benzoyl and oxadiazole orientation) .
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Identify proton environments (e.g., piperidine CH2_2 shifts at δ 2.5–3.5 ppm; fluorophenyl aromatic protons as doublets) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~444.1 Da) .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Handling halogenated intermediates : Use fume hoods, nitrile gloves, and sealed reactors to minimize exposure to chlorinated/fluorinated byproducts.
  • Waste disposal : Neutralize acidic/basic residues before disposal; segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can contradictory biological activity data for fluorophenyl-piperidine derivatives be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.
  • Comparative SAR analysis : Test analogs with varying halogen positions (e.g., 2-chloro vs. 3-chloro) to isolate substituent effects.
  • Meta-analysis of published data : Cross-reference IC50_{50} values across studies using tools like ChemBioDraw to identify outliers .

Q. What computational strategies predict binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Model interactions between the oxadiazole ring and ATP-binding pockets (e.g., IKKβ or ALK kinases).
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of hydrogen bonds between the benzoyl group and catalytic lysine residues over 100-ns trajectories.
  • Free energy perturbation (FEP) : Quantify ΔΔG values for fluorophenyl vs. non-fluorinated analogs .

Q. How can SAR studies optimize metabolic stability?

  • Methodological Answer :

  • Introduce electron-withdrawing groups : Replace 4-fluorophenyl with 4-CF3_3 to reduce CYP450-mediated oxidation.
  • LogP optimization : Incorporate polar substituents (e.g., piperazine) to lower LogP from ~3.5 to <2.5, enhancing aqueous solubility.
  • In vitro microsomal assays : Compare half-life (t1/2_{1/2}) in human liver microsomes with/without NADPH cofactors .

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